Enhanced Calculated Lipophilicity Compared to a Smaller N-Acyl Analog
The cyclohexanecarboxamide substituent increases computed lipophilicity relative to the furan-2-carboxamide analog. This difference in XLogP3-AA can influence membrane permeability, plasma protein binding, and off-target promiscuity in cell-based assays [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}furan-2-carboxamide (CAS 865658-98-6): XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP3-AA = +1.2 (approx. 1 log unit more lipophilic) |
| Conditions | Values computed using XLogP3 3.0 algorithm as implemented in PubChem (release 2021.05.07) [REFS-1, REFS-2]. |
Why This Matters
A 1.2 unit increase in predicted logP can substantially alter pharmacokinetic behavior and cellular permeability, making the cyclohexyl analog more suitable for targets requiring higher membrane partitioning.
- [1] PubChem Compound Summary for CID 3713674, XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/3713674 (accessed May 12, 2026). View Source
- [2] PubChem Compound Summary for N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}furan-2-carboxamide (CID 89541348), XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/89541348 (accessed May 12, 2026). View Source
